

# A Head-to-Head Comparison of Posaconazole and Itraconazole MIC Values

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Posaconazole**

Cat. No.: **B062084**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro activity of two prominent triazole antifungal agents: **posaconazole** and itraconazole. By examining their Minimum Inhibitory Concentration (MIC) values against a range of clinically significant fungal pathogens, this document aims to offer valuable insights for research and development endeavors. The data presented is compiled from multiple studies employing standardized susceptibility testing methodologies.

## Executive Summary

**Posaconazole** consistently demonstrates potent in vitro activity against a broad spectrum of fungi, often exhibiting lower MIC values compared to itraconazole.<sup>[1][2][3]</sup> This is particularly evident against certain species of *Candida* and *Aspergillus*.<sup>[1][4][5][6]</sup> While both agents are effective against many yeasts and molds, **posaconazole** generally shows equal or greater potency.<sup>[2][3]</sup> For instance, against *Candida albicans*, **posaconazole** often has a lower MIC<sub>90</sub> than itraconazole, indicating its effectiveness against a larger percentage of isolates at a lower concentration.<sup>[1]</sup> Similarly, for various *Aspergillus* species, **posaconazole**'s MICs are frequently lower than or comparable to those of itraconazole.<sup>[4][7]</sup>

## Quantitative Data Summary: MIC Values

The following tables summarize the MIC ranges, MIC<sub>50</sub>, and MIC<sub>90</sub> values for **posaconazole** and itraconazole against key fungal pathogens as reported in various studies. These values,

expressed in  $\mu\text{g/mL}$ , are crucial for assessing the relative potency of these antifungal agents.

**Table 1: Comparative in vitro activities of Posaconazole and Itraconazole against *Candida* species**

| Organism (No. of isolates)        | Antifungal Agent | MIC Range ( $\mu\text{g/mL}$ ) | $\text{MIC}_{50}$ ( $\mu\text{g/mL}$ ) | $\text{MIC}_{90}$ ( $\mu\text{g/mL}$ ) |
|-----------------------------------|------------------|--------------------------------|----------------------------------------|----------------------------------------|
| <i>Candida albicans</i> (1788)    | Posaconazole     | $\leq 0.03 - 4$                | 0.03                                   | 0.06                                   |
| Itraconazole                      | $\leq 0.03 - >8$ | 0.06                           | 0.25                                   |                                        |
| <i>Candida glabrata</i> (469)     | Posaconazole     | $\leq 0.03 - >8$               | 1                                      | 4                                      |
| Itraconazole                      | $\leq 0.03 - >8$ | 1                              | >8                                     |                                        |
| <i>Candida krusei</i> (121)       | Posaconazole     | $\leq 0.03 - 1$                | 0.25                                   | 0.5                                    |
| Itraconazole                      | $\leq 0.03 - >8$ | 0.5                            | 2                                      |                                        |
| <i>Candida parapsilosis</i> (368) | Posaconazole     | $\leq 0.03 - 1$                | 0.06                                   | 0.25                                   |
| Itraconazole                      | $\leq 0.03 - 2$  | 0.06                           | 0.25                                   |                                        |
| <i>Candida tropicalis</i> (365)   | Posaconazole     | $\leq 0.03 - 2$                | 0.06                                   | 0.25                                   |
| Itraconazole                      | $\leq 0.03 - >8$ | 0.12                           | 0.5                                    |                                        |

Data compiled from a study involving 3,312 clinical isolates of *Candida* spp.[\[1\]](#)[\[8\]](#)

**Table 2: Comparative in vitro activities of Posaconazole and Itraconazole against *Aspergillus* species**

| Organism (No. of isolates) | Antifungal Agent | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|----------------------------|------------------|-------------------|---------------------------|---------------------------|
| Aspergillus fumigatus (76) | Posaconazole     | Not Specified     | 0.5                       | 0.5                       |
| Itraconazole               | Not Specified    | 1                 | 1                         |                           |
| Aspergillus flavus (19)    | Posaconazole     | Not Specified     | 0.5                       | 1                         |
| Itraconazole               | Not Specified    | 0.5               | 1                         |                           |
| Aspergillus niger (10)     | Posaconazole     | Not Specified     | 1                         | 2                         |
| Itraconazole               | Not Specified    | 1                 | 2                         |                           |
| Aspergillus terreus (7)    | Posaconazole     | Not Specified     | 0.5                       | 1                         |
| Itraconazole               | Not Specified    | 1                 | 2                         |                           |

Data from a study of 119 Aspergillus species isolates.[\[7\]](#)

**Table 3: Comparative in vitro activities of Posaconazole and Itraconazole against Cryptococcus neoformans and Zygomycetes**

| Organism (No. of isolates)    | Antifungal Agent | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) |
|-------------------------------|------------------|-------------------|---------------------------|---------------------------|
| Cryptococcus neoformans (373) | Posaconazole     | ≤0.03 - 1         | 0.06                      | 0.5                       |
| Itraconazole                  | ≤0.03 - 1        | 0.25              | 0.5                       |                           |
| Zygomycetes (37)              | Posaconazole     | 0.06 - >8         | 0.25                      | 4                         |
| Itraconazole                  | 0.06 - >8        | 1                 | >8                        |                           |

Data for *C. neoformans* from a study with 373 isolates.[\[1\]](#)[\[8\]](#) Data for Zygomycetes from a study with 37 clinical isolates.[\[9\]](#)

## Experimental Protocols

The determination of MIC values is predominantly performed using standardized broth microdilution methods. The two most widely recognized protocols are those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### CLSI Methodology (Documents M27 for Yeasts and M38 for Molds)

The CLSI guidelines are a globally recognized standard for antifungal susceptibility testing.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Medium: RPMI 1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS acid is the standard medium.[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[12\]](#)
- Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates to obtain fresh, viable colonies. The inoculum is prepared by suspending the fungal colonies in sterile saline or water and adjusting the turbidity to match a 0.5 McFarland standard, which is then further diluted.[\[11\]](#)
- Incubation: Microdilution plates are incubated at 35°C.[\[10\]](#)[\[12\]](#)[\[13\]](#) Incubation times vary by organism: typically 24-48 hours for *Candida* species and 48-72 hours for *Aspergillus* species.[\[8\]](#)[\[13\]](#)
- Endpoint Determination: For azoles like **posaconazole** and itraconazole, the MIC is defined as the lowest drug concentration that causes a significant reduction (typically  $\geq 50\%$ ) in turbidity compared to the growth control well.[\[8\]](#)

### EUCAST Methodology

The EUCAST methodology presents some key differences from the CLSI protocol.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Medium: RPMI 1640 is also used, but it is supplemented with 2% glucose to enhance the growth of some fungal species.[16][17]
- Inoculum Size: The final inoculum concentration is generally higher than that used in the CLSI method.[15][16]
- Endpoint Reading: For azoles, the endpoint is read as complete inhibition of growth.[15][16]  
The plates are often read spectrophotometrically to ensure objectivity.
- Incubation: Incubation is performed at 35-37°C for 24 or 48 hours.[18]

It is important to note that differences in these methodologies can lead to variations in MIC values, and direct comparison of results obtained from the two different methods should be done with caution.[18]

## Visualizing the MIC Determination Workflow

The following diagram illustrates the generalized workflow for determining antifungal MIC values using a broth microdilution method.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for antifungal susceptibility testing.

# Logical Comparison of Posaconazole and Itraconazole

The following diagram provides a logical comparison of the key attributes of **posaconazole** and itraconazole based on the presented MIC data.



[Click to download full resolution via product page](#)

Caption: Key comparative attributes of **posaconazole** and itraconazole.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In Vitro Activities of Posaconazole (Sch 56592) Compared with Those of Itraconazole and Fluconazole against 3,685 Clinical Isolates of *Candida* spp. and *Cryptococcus neoformans* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activities of posaconazole, voriconazole, itraconazole, and amphotericin B against *Aspergillus* and *Rhizopus*, and synergy testing for *Rhizopus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activities of posaconazole, ravuconazole, and voriconazole compared to those of itraconazole and amphotericin B against 239 clinical isolates of *Aspergillus* spp. and other filamentous fungi: report from SENTRY Antimicrobial Surveillance Program, 2000 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activities of Caspofungin, Itraconazole, Posaconazole, Razuconazole, Voriconazole, and Amphotericin B against 448 Recent Clinical Isolates of Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1169. In Vitro Activity of Posaconazole versus Voriconazole for the Treatment of Invasive Aspergillosis in Adults Enrolled in a Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant *Aspergillus fumigatus* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: Fungi (AFST) [eucast.org]
- 15. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Comparison of the Broth Microdilution Methods of the European Committee on Antimicrobial Susceptibility Testing and the Clinical and Laboratory Standards Institute for Testing Itraconazole, Posaconazole, and Voriconazole against *Aspergillus* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Posaconazole and Itraconazole MIC Values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b062084#head-to-head-comparison-of-posaconazole-and-itraconazole-mic-values>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)